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Compound of Interest

Compound Name: Carboxyamidotriazole

Cat. No.: B1668434 Get Quote

Carboxyamidotriazole (CAI), a novel, orally bioavailable small molecule, is under investigation

for its antiangiogenic and antiproliferative properties in various oncological and

ophthalmological conditions. This guide provides a comprehensive comparison of the long-term

efficacy and safety of CAI with established alternative therapies, supported by experimental

data from clinical trials. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective assessment of CAI's therapeutic potential.

Mechanism of Action: A Multi-faceted Approach to
Disease Modulation
Carboxyamidotriazole's primary mechanism of action involves the inhibition of non-voltage-

operated calcium channels, which disrupts calcium-dependent signal transduction pathways

crucial for cell proliferation and angiogenesis.[1] Specifically, CAI has been shown to modulate

the Orai1 channel, which in turn interferes with vascular endothelial growth factor (VEGF)

signaling.[2] The co-localization of Orai1 and the VEGFR2 receptor suggests that CAI can exert

anti-VEGF activity through this receptor crosstalk.[2] Furthermore, CAI has been found to

inhibit the PI3K/Akt and Wnt-Norrin signaling pathways, both of which are implicated in tumor

growth and pathological angiogenesis.[1][2]

Signaling Pathway Diagrams

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1668434?utm_src=pdf-interest
https://www.benchchem.com/product/b1668434?utm_src=pdf-body
https://www.benchchem.com/product/b1668434?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT00003869
https://pmc.ncbi.nlm.nih.gov/articles/PMC7692340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7692340/
https://clinicaltrials.gov/study/NCT00003869
https://pmc.ncbi.nlm.nih.gov/articles/PMC7692340/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the key signaling pathways modulated by

Carboxyamidotriazole.

Caption: Carboxyamidotriazole (CAI) inhibits the Orai1 calcium channel, disrupting VEGF-

mediated signaling and subsequent angiogenesis.
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Caption: CAI demonstrates inhibitory effects on the PI3K/Akt and Wnt/Norrin signaling

pathways, impacting cell growth and angiogenesis.
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The following tables summarize the long-term efficacy and safety data for

Carboxyamidotriazole in comparison to standard-of-care treatments for glioblastoma, non-

small cell lung cancer, and neovascular retinal disease.

Glioblastoma
Table 1: Long-Term Efficacy in Glioblastoma

Treatment
Regimen

Median
Overall
Survival
(mOS)

1-Year OS
Rate

2-Year OS
Rate

Median
Progressio
n-Free
Survival
(mPFS)

Citation(s)

CAI (CTO) +

Temozolomid

e (Recurrent

HGG)

10.5 months 47.4% - 3.1 months [3][4]

Lomustine

(Historical

Control for

Recurrent

HGG)

7.0 months 25.4% - - [3]

CAI (CTO) +

TMZ/RT ->

TMZ (Newly

Diagnosed

GBM)

37.8 months 93% 69% 15 months [3][4][5]

Standard of

Care

(TMZ/RT ->

TMZ)

(Historical

Control for

ndGBM)

15.8 months - 28.4% - [3]
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Table 2: Long-Term Safety in Glioblastoma (Grade 1/2 Treatment-Related Adverse Events)

Adverse Event
CAI (CTO) +
Temozolomide
(Recurrent HGG)

CAI (CTO) +
TMZ/RT -> TMZ
(Newly Diagnosed
GBM)

Citation(s)

Fatigue 51.8% 66.7% [4]

Nausea 40.7% 46.7% [4]

Constipation 40.7% 46.7% [4]

Vomiting 25.9% - [4]

Radiotherapy-related

dermatitis
- 33.3% [4]

Skin rash - 20.0% [4]

Headache - 20.0% [4]

Note: No dose-limiting

toxicities (DLTs) were

observed in the

recurrent HGG cohort.

In the newly

diagnosed GBM

cohort, Grade 3/4

febrile neutropenia,

neutropenia, platelets,

and ALT elevation

were observed after

the DLT observation

period.[4]

Non-Small Cell Lung Cancer (NSCLC)
Table 3: Long-Term Efficacy in Advanced NSCLC
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Treatment
Regimen

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Objective
Response
Rate (ORR)

Citation(s)

CAI +

Cisplatin/Vinorel

bine

134 days 360 days 34.6% [6][7]

Placebo +

Cisplatin/Vinorel

bine

98 days 353 days 25.0% [6][7]

Table 4: Long-Term Safety in Advanced NSCLC (Grade ≥3 Adverse Events)

Adverse Event
Category

CAI +
Cisplatin/Vinorelbi
ne

Placebo +
Cisplatin/Vinorelbi
ne

Citation(s)

Overall Grade ≥3 AEs 68.1% 55.2% [6][7]

Note: The most

frequent adverse

events were

associated with

hematological and

gastrointestinal

toxicity, which were

mostly manageable.

[6]

Neovascular Retinal Disease
Preclinical studies have demonstrated the potential of a CAI-containing intravitreal implant for

sustained, long-term efficacy in neovascular retinal disease.

Table 5: Preclinical Efficacy in a Rabbit Model of Vascular Leakage
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Treatment Group
Reduction in
Neovascularization vs.
Sham (Day 60)

Citation(s)

CAI Implant Significantly reduced [2][8][9]

Aflibercept
Less reduction compared to

CAI implant
[2][8][9]

Note: No toxicity was observed

in any group.[8][9]

Experimental Protocols: A Glimpse into the
Research Methodology
The following provides an overview of the methodologies employed in key clinical trials cited in

this guide.

Glioblastoma: Phase IB Trial of Carboxyamidotriazole
Orotate (CTO) with Temozolomide (TMZ)

Study Design: This was a multicenter, open-label, dose-escalation Phase IB trial with two

cohorts.[5]

Cohort 1 (Recurrent Glioma): Patients received escalating doses of CTO daily in combination

with a standard TMZ regimen (150 mg/m² for 5 days every 28-day cycle).[5]

Cohort 2 (Newly Diagnosed GBM): Patients received escalating doses of CTO daily with

standard radiotherapy and concurrent TMZ (75 mg/m² daily), followed by adjuvant TMZ.[5]

Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting

toxicities (DLTs) of CTO in combination with TMZ.[5]

Secondary Objectives: To assess the pharmacokinetic profile and preliminary efficacy

(response rate, progression-free survival, and overall survival).[5]
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Assessments: Tumor response was evaluated using MRI scans. Safety was monitored

through the recording of adverse events.[5]

Non-Small Cell Lung Cancer: Phase III Trial of
Carboxyamidotriazole with Chemotherapy

Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[6][7]

Patient Population: Patients with advanced non-small cell lung cancer.[6][7]

Treatment Arms:

Arm 1: CAI (100 mg daily) in combination with cisplatin (25 mg/m² on days 1-3) and

vinorelbine (25 mg/m² on days 1 and 8) for four cycles. CAI was continued as

maintenance therapy.[6][7]

Arm 2: Placebo in combination with the same chemotherapy regimen, followed by placebo

maintenance.[6][7]

Primary Endpoint: Progression-free survival (PFS).[6][7]

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[6][7]

Assessments: Tumor assessments were performed at baseline and every 6 weeks. Adverse

events were graded according to the National Cancer Institute Common Terminology Criteria

for Adverse Events.[6]
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Caption: A generalized workflow for a randomized controlled clinical trial assessing

Carboxyamidotriazole.
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The available long-term data suggests that Carboxyamidotriazole, particularly in its orotate

salt form (CTO), demonstrates promising efficacy and a manageable safety profile when used

in combination with standard therapies for glioblastoma and non-small cell lung cancer. In

newly diagnosed glioblastoma, the addition of CTO to the standard of care resulted in a notable

improvement in overall survival compared to historical controls.[3] For advanced NSCLC,

combining CAI with chemotherapy led to a significant extension in progression-free survival.[6]

[7] Preclinical data in neovascular retinal disease also indicates potential for long-term,

sustained efficacy.[2][8][9]

While these findings are encouraging, it is important to note that some studies have reported

an increase in grade 3 or higher adverse events with the addition of CAI.[6][7] Further large-

scale, randomized controlled trials are warranted to definitively establish the long-term risk-

benefit profile of Carboxyamidotriazole across different indications and to directly compare its

performance against current standards of care in a head-to-head manner. The multi-targeted

mechanism of action of CAI presents a compelling rationale for its continued investigation as a

valuable addition to the therapeutic armamentarium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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